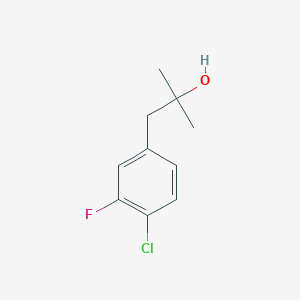

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol

Description

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFGOVNSFQSMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=C(C=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Formation of the Grignard Reagent :

Magnesium turnings react with 4-chloro-3-fluorobromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) at 40–50°C. The reaction is highly moisture-sensitive and requires an inert atmosphere (argon or nitrogen). -

Nucleophilic Addition to Acetone :

The Grignard reagent is slowly added to a solution of acetone in ether at 0–5°C. The intermediate alkoxide is hydrolyzed with dilute hydrochloric acid to yield the tertiary alcohol.

Optimization Insights :

-

Solvent Choice : THF increases reaction rate due to its higher boiling point (66°C vs. ether’s 35°C), enabling milder conditions.

-

Yield Enhancement : Gradual addition of acetone minimizes side reactions (e.g., enolate formation), achieving yields of 78–85%.

Table 1: Grignard Reaction Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C (Step 2) | 78–85 | ≥95 |

| Solvent | THF | 82 | 97 |

| Reaction Time | 4–6 hours | 80 | 96 |

Friedel-Crafts Acylation and Subsequent Reduction

This method adapts Friedel-Crafts acylation to introduce the propionyl group, followed by reduction to the alcohol. While less common, it offers regioselective advantages for polysubstituted aromatics.

Synthetic Pathway

-

Acylation :

4-Chloro-3-fluorophenol reacts with 3-chloropropionyl chloride in the presence of AlCl₃, forming 1-(4-Chloro-3-fluorophenyl)-3-chloropropan-1-one. -

Reduction :

The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol, yielding the tertiary alcohol.

Critical Considerations :

-

Catalyst Loading : Excess AlCl₃ (1.5 equiv.) prevents dehalogenation side reactions.

-

Reduction Efficiency : NaBH₄ at 0°C achieves 70–75% yield, while LiAlH₄ improves this to 82% but requires rigorous anhydrous conditions.

Table 2: Friedel-Crafts Acylation Performance

| Reduction Agent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| NaBH₄ | 0 | 70–75 | <5% dehalogenated |

| LiAlH₄ | −10 to 0 | 82 | <3% over-reduction |

Multi-Step Synthesis via Nitro Intermediates

Patented methodologies describe a nitro-group-directed synthesis, leveraging electrophilic aromatic substitution (EAS) for precise halogen placement.

Key Steps

-

Nitration :

1,3-Dichloro-2-fluorobenzene undergoes nitration at position 4 using HNO₃/H₂SO₄. -

Methoxylation :

The nitro group facilitates methoxy substitution at position 4 via nucleophilic aromatic substitution (NAS) with NaOMe. -

Reduction and Hydrolysis :

Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine, followed by hydrolysis to the alcohol.

Advantages :

Fries Rearrangement Method

The Fries rearrangement offers an alternative route starting from acylated derivatives.

Procedure Overview

-

Acylation :

4-Chloro-3-fluorophenyl acetate is prepared using acetic anhydride. -

Rearrangement :

Lewis acids (e.g., AlCl₃) catalyze the rearrangement at 130–140°C, producing 1-(4-Chloro-3-fluorophenyl)-2-propanone. -

Methylation and Reduction :

The ketone is methylated using methyl iodide and reduced to the alcohol.

Limitations :

-

High temperatures promote side reactions (e.g., dehalogenation).

-

Yield : 60–68%, lower than Grignard or Friedel-Crafts routes.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability, often employing continuous-flow reactors.

Process Intensification Strategies

-

Continuous Grignard Formation :

Microreactors enable precise temperature control, reducing reaction time from hours to minutes. -

In-Line Purification :

Crystallization units integrated into the flow system yield ≥99% purity without chromatography.

Table 3: Industrial vs. Lab-Scale Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Throughput | 10–100 g/day | 50–100 kg/day |

| Solvent Consumption | 5 L/mol | 1.2 L/mol |

| Energy Efficiency | Low | High (flow systems) |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form secondary alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

Oxidation: Corresponding ketones.

Reduction: Secondary alcohols or hydrocarbons.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Uses

The compound is noted for its potential in treating chronic obstructive pulmonary disease (COPD). It has been investigated as a possible medication due to its pharmacological properties that may aid in respiratory conditions. Specifically, formulations containing this compound have been proposed for once-daily administration to manage COPD symptoms effectively. The research indicates that the compound can be utilized in the form of individual optical isomers or racemates, enhancing its therapeutic efficacy .

Psychoactive Substance Research

Recent studies have identified 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol as part of the broader category of new psychoactive substances (NPS). Its inclusion in retrospective analyses of clinical samples has highlighted its presence among other psychoactive agents, indicating a need for further investigation into its effects and potential risks associated with misuse .

Analytical Chemistry Applications

Chromatographic Techniques

The compound serves as a useful standard in analytical chemistry, particularly in thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for effective separation and identification of similar compounds in complex mixtures, making it valuable for researchers analyzing drug formulations and environmental samples .

Screening Libraries

In drug discovery, this compound is utilized in screening libraries for bioactive small molecules. Its structural characteristics make it an attractive candidate for developing new therapeutic agents, particularly those targeting specific biological pathways .

Synthesis and Building Block Applications

Organic Synthesis

As a versatile building block, this compound is employed in the synthesis of various organic molecules. Its ability to undergo diverse chemical reactions allows chemists to create complex structures that can serve multiple functions in pharmaceuticals and agrochemicals. The compound's derivatives are particularly significant in synthesizing other biologically active compounds .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro groups enhances its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Position Variants

1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol (CAS 868049-98-3)

- Structural Difference : Chloro and fluoro substituents are reversed (Cl at C2, F at C4).

- Impact : Altered electronic effects due to substituent positions may influence reactivity and intermolecular interactions. The molecular weight is identical (202.65 g/mol), but steric and electronic environments differ .

- 1-(4-Fluorophenyl)-2-methylpropan-2-ol (CAS 2928-17-8) Structural Difference: Lacks the chloro substituent. Impact: Reduced molecular weight (166.21 g/mol vs. ~202 g/mol) and lower lipophilicity.

Alcohol Group Variants

1-(4-Chloro-3-fluorophenyl)ethan-1-ol

- 1-((4-Chlorophenethyl)amino)propan-2-ol (CAS 847063-13-2) Structural Difference: Secondary alcohol with an aminoethyl chain. Molecular weight: 213.7 g/mol .

Aromatic Ring Modifications

- 1-(4-Chloro-2-methylphenyl)-1-propanol (CAS 1034980-58-9) Structural Difference: Methyl group replaces fluorine at C2. Impact: Enhanced steric bulk and altered π-π stacking interactions. Molecular weight: 184.66 g/mol .

- (2E)-3-[5-(4-Chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one (CAS 1810710-65-6) Structural Difference: Conjugated enone system with furyl and fluorophenyl groups. Molecular weight: 328.76 g/mol .

Comparative Data Table

*Estimated based on analogs.

Biological Activity

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol is an organic compound notable for its unique structural features, including a tertiary alcohol backbone and halogen substituents that may enhance its biological activity. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, its structural analogs suggest potential interactions with various biological targets. Compounds with similar structures have been reported to exhibit antimicrobial and anti-inflammatory properties, indicating that this compound could share similar activities.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, some structural analogs have shown efficacy against Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values below 0.125 mg/dm³ .

- Enzyme Inhibition : The compound may function as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The presence of fluorine enhances binding affinity to certain enzymes, potentially influencing cellular functions and gene expression .

The mechanisms by which this compound exerts its biological effects likely involve:

- Enzyme Interaction : The compound may interact with enzymes such as β-lactamases, which are critical in antibiotic resistance. Inhibitors targeting these enzymes can restore the efficacy of β-lactam antibiotics .

- Cell Signaling Modulation : By influencing cell signaling pathways, the compound might affect various physiological processes, including inflammation and immune responses.

Comparative Analysis with Structural Analogues

To better understand the potential activity of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Fluorophenyl)-2-methylpropan-2-ol | C10H13F | Lacks chlorine; different biological activity |

| (4-Chloro-3-fluorophenyl)methanol | C7H7ClF | Primarily studied for solvent properties |

| 2-(4-Chloro-3-fluorophenyl)acetic acid | C9H8ClF | Potential anti-inflammatory properties |

| 2-(4-Chloro-3-fluorophenyl)pentan-2-ol | C12H15ClF | Longer carbon chain; may exhibit different properties |

The unique combination of halogen substituents in this compound differentiates it from these analogs, potentially enhancing its biological activity compared to others lacking such substitutions.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this alcohol exhibited potent antibacterial effects against resistant strains like A. baumannii, highlighting the importance of structural modifications in enhancing activity .

- Enzyme Inhibition Studies : Research indicates that fluorinated compounds can effectively inhibit enzymes involved in drug metabolism, suggesting that this compound may similarly affect pharmacokinetics and therapeutic outcomes .

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol, and how are intermediates characterized?

The compound can be synthesized via Friedel-Crafts alkylation using 4-chloro-3-fluorobenzene derivatives and 2-methylpropan-2-ol precursors. Key intermediates, such as halogenated aryl ketones, are typically characterized using H/C NMR to confirm regioselectivity and GC-MS to assess purity. For example, analogous halogenated propanols were validated via crystallographic methods to confirm stereochemistry .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- NMR spectroscopy : F NMR identifies fluorine substitution patterns, while H NMR resolves methyl and hydroxyl proton environments.

- X-ray diffraction (XRD) : Resolves crystal packing and bond angles, as demonstrated in structurally similar halogenated propanols .

- IR spectroscopy : Confirms the presence of hydroxyl (3200–3600 cm) and C-F (1100–1250 cm) stretches .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

Stability studies should include accelerated degradation tests under UV light (to assess photolytic decomposition) and thermal gravimetric analysis (TGA) to determine decomposition thresholds. For fluorinated analogs, storage in amber vials at 4°C minimized degradation over 6 months .

Q. What are the dominant reactivity patterns of the hydroxyl and halogen substituents in this molecule?

The tertiary hydroxyl group is prone to dehydration under acidic conditions, forming an alkene intermediate. The 4-chloro-3-fluorophenyl moiety participates in nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines or thiols), as observed in related fluorophenyl derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) validate experimental data for this compound’s electronic properties?

Density Functional Theory (DFT) calculations can predict molecular electrostatic potentials (MEPs) and frontier orbital energies (HOMO-LUMO gaps), which correlate with experimental UV-Vis and cyclic voltammetry data. For example, DFT studies on similar fluorophenyl propanols matched XRD-derived bond lengths within 2% error .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., conflicting substitution rates)?

Contradictions often arise from solvent polarity or counterion effects. Controlled kinetic studies under inert atmospheres (to exclude moisture/oxygen) and variable-temperature NMR can isolate competing pathways. For instance, SNAr rates in fluorophenyl systems varied significantly in DMSO vs. THF due to solvation effects .

Q. What experimental designs are optimal for assessing the compound’s potential biological activity?

- In vitro assays : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols. Fluorinated analogs showed enhanced antimicrobial activity due to improved membrane permeability .

- Enzyme inhibition studies : Use fluorescence quenching or SPR (Surface Plasmon Resonance) to evaluate binding to target enzymes like cytochrome P450 .

Q. How can regioselectivity challenges in derivative synthesis (e.g., introducing substituents to the aryl ring) be addressed?

Kinetic vs. thermodynamic control can be leveraged. For example, low-temperature lithiation favors meta-substitution in fluorophenyl systems, while high-temperature catalysis directs para-functionalization. XRD analysis of intermediates helps identify dominant pathways .

Q. What advanced techniques characterize surface interactions (e.g., adsorption on catalytic substrates)?

Microspectroscopic imaging (e.g., ToF-SIMS) and quartz crystal microbalance (QCM) studies quantify adsorption kinetics on metal oxides or polymers. Indoor surface chemistry studies highlighted fluorinated compounds’ affinity for silica-based materials .

Q. How can enantiomeric purity be ensured during synthesis, and what separation methods are effective?

Chiral HPLC with amylose-based columns or enzymatic resolution (using lipases) achieves >99% enantiomeric excess. For fluorinated alcohols, derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by F NMR analysis confirmed configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.